What are the physical and chemical properties of 5-(m-Tolyl)tetrazole?
What are the physical and chemical properties of 5-(m-Tolyl)tetrazole?
An In-depth Technical Guide to the Physical and Chemical Properties of 5-(m-Tolyl)tetrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(m-Tolyl)-1H-tetrazole is a heterocyclic aromatic organic compound that belongs to the tetrazole family. The tetrazole ring is considered a bioisostere for the carboxylic acid group in medicinal chemistry, which can enhance the metabolic stability and membrane permeability of drug candidates.[1][2][3] This attribute has led to the incorporation of the tetrazole moiety into numerous pharmaceutical compounds, including FDA-approved drugs.[2][4][5] 5-(m-Tolyl)tetrazole, specifically, serves as a crucial drug intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[6][7] This document provides a comprehensive overview of the known physical, chemical, and spectroscopic properties of 5-(m-Tolyl)tetrazole, along with relevant experimental protocols for its synthesis and analysis.
Chemical and Physical Properties
The physical and chemical characteristics of 5-(m-Tolyl)tetrazole determine its behavior in chemical reactions and biological systems. The data presented below has been aggregated from various chemical databases. While experimental data is prioritized, computed values are also provided for a comprehensive profile.
General and Computed Properties
The following table summarizes the general identifiers and computed physicochemical properties of 5-(m-Tolyl)tetrazole.
| Property | Value | Source |
| IUPAC Name | 5-(3-methylphenyl)-1H-tetrazole | [8] |
| Synonyms | 5-(m-Tolyl)tetrazole, 5-(3-methylphenyl)-1h-tetrazole, 3-tolyl tetrazole | [8] |
| CAS Number | 3441-00-7 | [8] |
| Molecular Formula | C₈H₈N₄ | [8] |
| Molecular Weight | 160.18 g/mol | [8] |
| Exact Mass | 160.074896272 Da | [8] |
| XLogP3 | 1.5 | [8] |
| Hydrogen Bond Donor Count | 1 | [8] |
| Hydrogen Bond Acceptor Count | 3 | [8] |
| Rotatable Bond Count | 1 | [8] |
| Topological Polar Surface Area | 54.5 Ų | [8] |
| pKa (Predicted) | 4.29 ± 0.10 | [9] |
Experimental Physical Properties
Experimental data for 5-(m-Tolyl)tetrazole is limited in publicly accessible literature. For comparative purposes, the experimental melting points of its isomers, 5-(o-Tolyl)tetrazole and 5-(p-Tolyl)-1H-tetrazole, are provided below.
| Compound | Melting Point (°C) | Source |
| 5-(o-Tolyl)tetrazole | 151-154 | [9] |
| 5-(p-Tolyl)-1H-tetrazole | 246-248 | [10] |
| 5-(p-Tolyl)-1H-tetrazole | 248 | [11] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following table details the ¹H and ¹³C NMR spectral data for 5-(p-Tolyl)-1H-tetrazole, which is expected to be very similar to that of 5-(m-Tolyl)tetrazole, with primary differences in the aromatic region splitting patterns.
Table: NMR Data for 5-(p-Tolyl)-1H-tetrazole (400 MHz, DMSO-d₆) [10]
| Nucleus | Chemical Shift (δ, ppm) | Description |
| ¹H | 16.67 | 1H, broad singlet (tetrazole N-H) |
| ¹H | 7.85 | 2H, doublet (aromatic) |
| ¹H | 7.34 | 2H, doublet (aromatic) |
| ¹H | 2.32 | 3H, singlet (methyl C-H) |
| ¹³C | 155.58 | Tetrazole C5 |
| ¹³C | 141.75 | Aromatic C (quaternary, attached to -CH₃) |
| ¹³C | 130.47 | Aromatic CH |
| ¹³C | 127.42 | Aromatic CH |
| ¹³C | 121.90 | Aromatic C (quaternary, attached to tetrazole) |
| ¹³C | 21.55 | Methyl C |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. The characteristic absorption bands for 5-substituted-1H-tetrazoles are listed below.
Table: General IR Data for 5-Aryl-1H-tetrazoles
| Wavenumber (cm⁻¹) | Functional Group Vibration | Source |
| ~3200 (broad) | N-H stretching (from protonation of tetrazole ring) | [12] |
| 2900-3000 | C-H stretching (aromatic and methyl) | [10] |
| 1475-1689 | Amide bond and tetrazole ring vibrations | [12] |
| ~1245 | N=N stretching | [12] |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For 5-substituted 1H-tetrazoles, fragmentation often involves the loss of nitrogen molecules (N₂) or hydrazoic acid (HN₃).[13]
Table: Predicted Mass Spectrometry Data for 5-(m-Tolyl)tetrazole
| Ionization Mode | Expected m/z | Fragment Description | Source |
| ESI (+) | 161.0821 ([M+H]⁺) | Protonated molecular ion | [8] |
| ESI (+) | 132.0655 | Loss of HN₃ from protonated molecular ion | [13] |
| ESI (-) | 159.0669 ([M-H]⁻) | Deprotonated molecular ion | [8] |
| ESI (-) | 131.0713 | Loss of N₂ from deprotonated molecular ion | [13] |
Experimental Protocols
The synthesis of 5-substituted-1H-tetrazoles is most commonly achieved through a [3+2] cycloaddition reaction.[2]
Synthesis of 5-(m-Tolyl)tetrazole via [3+2] Cycloaddition
This protocol is adapted from a general and widely used method for the synthesis of 5-substituted-1H-tetrazoles from nitriles.[2][14]
Reaction Scheme: m-Tolunitrile + NaN₃ → 5-(m-Tolyl)tetrazole
Materials:
-
m-Tolunitrile
-
Sodium azide (B81097) (NaN₃)
-
Ammonium (B1175870) chloride (NH₄Cl) or Zinc bromide (ZnBr₂) as a catalyst[2][14]
-
Hydrochloric acid (HCl) for acidification
-
Ethyl acetate (B1210297) for extraction
Procedure:
-
In a round-bottom flask, dissolve m-tolunitrile (1 equivalent) in DMF.
-
Add sodium azide (1.2-1.5 equivalents) and ammonium chloride (1.2-1.5 equivalents).
-
Heat the reaction mixture to 100-130 °C and stir for 12-24 hours.[15][16] The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and acidify to a pH of 2-3 with 3M HCl to protonate the tetrazole.
-
The crude product may precipitate out of the solution. If it does, it can be collected by filtration.
-
If no precipitate forms, extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
The crude 5-(m-Tolyl)tetrazole can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualization of Workflows
Synthesis Workflow
The following diagram illustrates the general experimental workflow for the synthesis and purification of 5-substituted-1H-tetrazoles.
References
- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 5-(m-Tolyl)-1H-tetrazole | C8H8N4 | CID 583308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 5-(2-METHYLPHENYL)-1H-TETRAZOLE | 51449-86-6 [chemicalbook.com]
- 10. rsc.org [rsc.org]
- 11. 5-(p-Tolyl)-1H-tetrazole | 24994-04-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 12. researchgate.net [researchgate.net]
- 13. lifesciencesite.com [lifesciencesite.com]
- 14. scielo.org.za [scielo.org.za]
- 15. 5-p-Tolyl-1H-tetrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 16. thieme-connect.com [thieme-connect.com]
